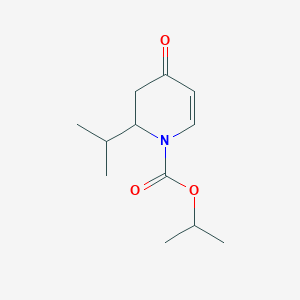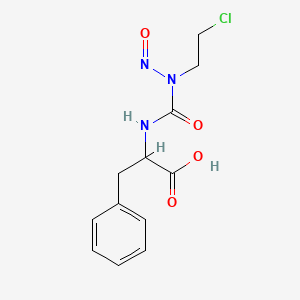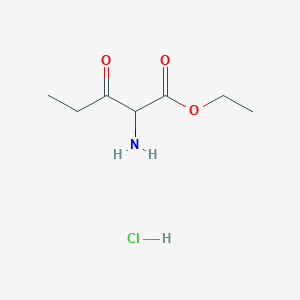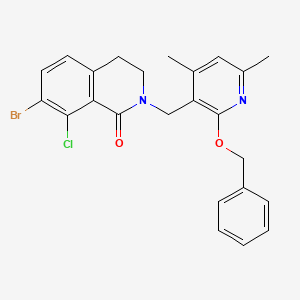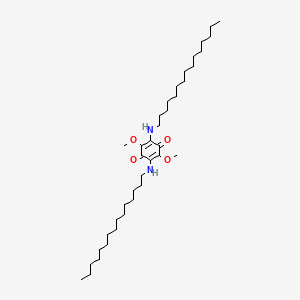
2,5-Dimethoxy-3,6-bis(pentadecylamino)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-3,6-bis(pentadecylamino)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound that belongs to the class of benzoquinones. This compound is characterized by its two methoxy groups and two pentadecylamino groups attached to a cyclohexa-2,5-diene-1,4-dione core. Benzoquinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2,5-Dimethoxy-3,6-bis(pentadecylamino)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxy-1,4-benzoquinone and pentadecylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,5-Dimethoxy-3,6-bis(pentadecylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydroquinone derivatives.
Substitution: The methoxy and amino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions include various quinone and hydroquinone derivatives.
Scientific Research Applications
2,5-Dimethoxy-3,6-bis(pentadecylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Industry: It may be used in the development of new materials and chemical products due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3,6-bis(pentadecylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and cleaving poly (ADP-ribose) polymerase (PARP) protein . It also generates reactive oxygen species (ROS), which contribute to its cytotoxic effects .
Comparison with Similar Compounds
2,5-Dimethoxy-3,6-bis(pentadecylamino)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,5-Dimethoxy-3,6-bis(octylamino)cyclohexa-2,5-diene-1,4-dione: This compound has shorter alkyl chains (octyl) compared to the pentadecyl chains in the target compound.
2,5-Dimethoxy-3,6-bis(tetradecylamino)cyclohexa-2,5-diene-1,4-dione: This compound has tetradecyl chains, which are slightly shorter than the pentadecyl chains.
Properties
CAS No. |
28421-15-0 |
|---|---|
Molecular Formula |
C38H70N2O4 |
Molecular Weight |
619.0 g/mol |
IUPAC Name |
2,5-dimethoxy-3,6-bis(pentadecylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C38H70N2O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-33-35(41)38(44-4)34(36(42)37(33)43-3)40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h39-40H,5-32H2,1-4H3 |
InChI Key |
LLZRQHNCRMHWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCCCCCCCCCCCCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B13993694.png)
![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)

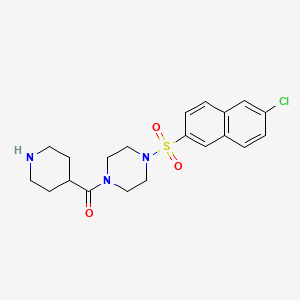
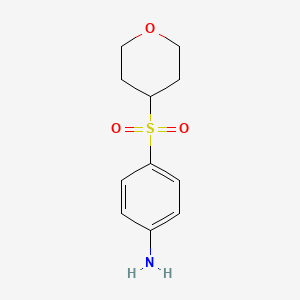
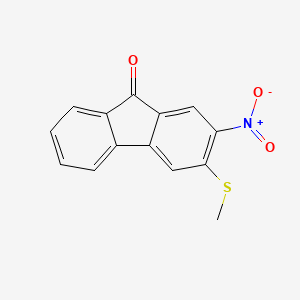

![Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13993737.png)
![4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B13993738.png)
